3-ethyl-2-(propylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one
Description
Properties
IUPAC Name |
3-ethyl-2-propylsulfanylthieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2OS2/c1-3-6-16-11-12-8-5-7-15-9(8)10(14)13(11)4-2/h5,7H,3-4,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOIXOROFDRQDIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC2=C(C(=O)N1CC)SC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-2-(propylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one typically involves the cyclization of appropriate thiophene and pyrimidine precursors. One common method involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid or triethyl orthoformate to form the thienopyrimidine core . Another approach uses 2-amino-thiophene-3-carboxylate derivatives as starting materials, which undergo cyclization in the presence of a one-carbon source reagent such as formic acid .
Industrial Production Methods
Industrial production of thienopyrimidine derivatives, including this compound, often involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of palladium-catalyzed carbonylation reactions has been proposed as an efficient method for producing substituted thienopyrimidines .
Chemical Reactions Analysis
Types of Reactions
3-ethyl-2-(propylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the propylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the pyrimidine ring can be reduced to form alcohol derivatives.
Substitution: The ethyl and propylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines or thiols for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the propylsulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohol derivatives .
Scientific Research Applications
Chemistry: It serves as a versatile intermediate in the synthesis of other heterocyclic compounds.
Mechanism of Action
The mechanism of action of 3-ethyl-2-(propylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. For instance, it has been found to inhibit cytochrome bd oxidase in Mycobacterium tuberculosis, leading to ATP depletion and bacterial cell death . In cancer cells, it inhibits enzymes such as EZH2, which play a crucial role in cell proliferation and survival .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key structural variations among thieno[3,2-d]pyrimidin-4(3H)-one derivatives lie in the substituents at positions 2 and 3, which modulate solubility, melting points, and bioactivity.
*Estimated based on ; †Calculated for analogous hydrazino derivative .
Key Observations :
- Lipophilicity: The propylsulfanyl group confers moderate lipophilicity, intermediate between polar amino derivatives (e.g., 2-(isopropylamino) ) and highly lipophilic aryl-substituted analogs (e.g., 3-(4-chlorophenyl) ).
- Thermal Stability : Derivatives with bulky or halogenated substituents (e.g., bromo ) exhibit higher melting points (>300°C), likely due to stronger intermolecular interactions.
Biological Activity
3-Ethyl-2-(propylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that has garnered attention due to its diverse biological activities and potential therapeutic applications. Its unique structure, characterized by a thienopyrimidine core, allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.
- Molecular Formula : C11H14N2OS2
- Molar Mass : 254.37 g/mol
- CAS Number : 338401-67-5
The primary mechanism of action for this compound involves the inhibition of Cytochrome bd oxidase (Cyt-bd) in Mycobacterium tuberculosis. This inhibition disrupts the energy metabolism pathway of the bacteria, leading to reduced growth and reproduction. The compound effectively decreases ATP production in bacterial cells, which is crucial for their survival and pathogenicity .
Biological Activities
The compound exhibits a range of biological activities:
Study on Antimycobacterial Activity
A study evaluated the efficacy of several thieno[3,2-d]pyrimidin-4-amines against Mycobacterium tuberculosis. The results indicated that these compounds could significantly reduce bacterial viability through their action on Cyt-bd. The study utilized an ATP depletion assay to measure the effectiveness of the compounds in inhibiting bacterial growth, highlighting the potential for developing new antimycobacterial agents based on this scaffold .
Antitumor Potential
In another investigation into related thienopyrimidine derivatives, researchers found that certain modifications led to enhanced cytotoxicity against cancer cell lines. Although direct studies on this compound are pending, the structural similarities suggest a potential for similar activity against various tumors .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Target |
|---|---|---|
| Thieno[3,2-d]pyrimidin-4-amines | Antimycobacterial | Cyt-bd |
| Thieno[2,3-b]pyridin-4-one | LHRH Receptor Antagonist | LHRH receptor |
| Thieno[3,4-b]pyridine derivatives | Anticancer | Various tumor types |
Q & A
Basic: What are the standard synthetic routes for preparing 3-ethyl-2-(propylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one derivatives?
Methodological Answer:
The synthesis of thieno[3,2-d]pyrimidin-4(3H)-one derivatives typically involves:
- Pd-catalyzed cross-coupling reactions (e.g., Sonogashira or Suzuki couplings) to introduce alkynyl or aryl substituents at the 6-position, as demonstrated in the synthesis of compounds like 6-(phenylethynyl) derivatives (yields: 23–85%) .
- Substitution reactions at the 2-position using alkyl/aryl thiols or amines. For example, shows 72% yields for derivatives with methoxyphenyl groups via nucleophilic displacement .
- Vilsmeier-Haack reactions for cyclization, as seen in thieno[2,3-d]pyrimidin-4(3H)-one synthesis using DMF-POCl₃ .
Key parameters include catalyst choice (e.g., Pd(PPh₃)₄), solvent optimization (DMSO, DMF), and purification via flash chromatography (cyclohexane/ethanol or dichloromethane/methanol) .
Basic: Which spectroscopic techniques are essential for characterizing thieno[3,2-d]pyrimidin-4(3H)-one derivatives?
Methodological Answer:
Routine characterization involves:
- ¹H/¹³C NMR : To confirm substituent integration and regiochemistry. For example, δ 10.78 ppm (DMSO-d₆) corresponds to the NH proton in 6-[(4-methylphenyl)ethynyl] derivatives .
- IR spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and thioether (C-S, ~600–700 cm⁻¹) groups .
- High-resolution mass spectrometry (HRMS) : Validates molecular formulas (e.g., C₁₈H₁₇N₃OS [M+H]⁺: calc. 324.1165, found 324.1163) .
- X-ray crystallography : Resolves crystal packing and stereochemistry, as in 3-phenyl derivatives (R factor = 0.043) .
Advanced: How can researchers optimize reaction yields in Pd-catalyzed C–C coupling for thieno-pyrimidinone derivatives?
Methodological Answer:
Optimization strategies include:
- Catalyst-ligand systems : Pd(PPh₃)₄ with CuI co-catalyst enhances Sonogashira coupling efficiency (e.g., 85% yield for compound 2h) .
- Solvent effects : Polar aprotic solvents (DMF, DMSO) improve solubility of brominated intermediates .
- Microwave irradiation : Reduces reaction time (20 minutes at 95°C) for chlorination/functionalization steps .
- Purification : Trituration in diethyl ether or isopropanol crystallization removes unreacted starting materials .
Advanced: What strategies resolve contradictions in biological activity data across studies for thieno-pyrimidinone derivatives?
Methodological Answer:
To address discrepancies:
- Comparative assays : Standardize in vitro protocols (e.g., IC₅₀ measurements against Pim-1 kinase vs. DHFR) to isolate target-specific effects .
- Structural analysis : Correlate substituent effects (e.g., electron-withdrawing groups at C6 enhance antiplasmodial activity ) with target binding using X-ray or docking studies .
- Dose-response profiling : Test compounds across multiple concentrations to identify off-target interactions .
Advanced: How does substituent variation at the 2- and 3-positions influence the biological activity of thieno-pyrimidinones?
Methodological Answer:
Key structure-activity relationships (SAR):
- 2-position : Propylsulfanyl groups improve metabolic stability compared to amino substituents, as seen in DHFR inhibitors (IC₅₀: 0.5–5 µM) .
- 3-position : Ethyl groups enhance lipophilicity, increasing blood-brain barrier penetration in CNS-targeted derivatives .
- 6-position : Bulky aryl/alkynyl groups (e.g., phenylethynyl) reduce Pim-1 kinase inhibition (IC₅₀ >10 µM) but improve antiplasmodial activity (IC₅₀: 0.1–1 µM) .
Advanced: What computational methods predict the binding affinity of thieno-pyrimidinone derivatives to target enzymes?
Methodological Answer:
Computational approaches include:
- Molecular docking : OpenEye Scientific Software (Fred Receptor 2.2.5) models interactions with enzymes like 17β-HSD2 or Pim-1 kinase. For example, methoxyethyl substituents at C3 show hydrogen bonding with catalytic residues .
- Pharmacophore modeling : Identifies essential features (e.g., hydrogen bond acceptors at C4) for DHFR inhibition .
- MD simulations : Assess binding stability over time (e.g., 100 ns trajectories for cyclopropyl derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
